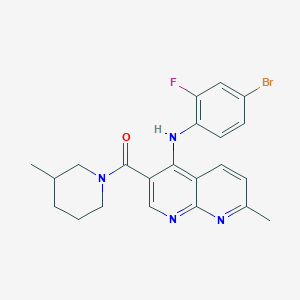![molecular formula C17H10ClN3O3S B2668405 N-(6-chlorobenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide CAS No. 125670-90-8](/img/structure/B2668405.png)
N-(6-chlorobenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-chlorobenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide, also known as CBT-1, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CBT-1 is a small molecule that has been shown to have promising effects on the central nervous system, making it a potential candidate for the treatment of various neurological disorders.
Applications De Recherche Scientifique
Anticonvulsant Activity
A study by Nath et al. (2021) on indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide highlighted significant anticonvulsant activity. The compound N-(5-chlorobenzo[d]thiazol-2-yl)-2-(2,3-dioxoindolin-1-yl)acetamide showed notable efficacy against maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) screens, indicating potential for further anticonvulsant drug development (Nath et al., 2021).
Anticancer Potential
Another area of interest is the anticancer properties of similar compounds. Zhang et al. (2023) synthesized 2-chloro-N-(5-(2-oxoindolin-3-yl)-4H-pyrazol-3-yl) acetamide derivatives and found that certain derivatives exhibited potent anticancer activity against A549 and K562 cell lines. The study suggests these compounds could interfere with cancer cell growth via modulation of the EGFR and p53-MDM2 mediated pathway, showcasing their potential as novel anticancer agents (Zhang et al., 2023).
Anti-inflammatory and Antioxidant Properties
Compounds derived from N-(6-chlorobenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide have also been explored for anti-inflammatory and antioxidant activities. Nikalje et al. (2015) conducted synthesis and evaluation of such derivatives, revealing promising anti-inflammatory activity in in vitro and in vivo models. Furthermore, molecular docking studies were performed to ascertain the binding affinity towards human serum albumin (HSA), indicating their potential in anti-inflammatory drug development (Nikalje et al., 2015).
Photovoltaic Efficiency and Ligand-Protein Interactions
Mary et al. (2020) studied bioactive benzothiazolinone acetamide analogs for their photovoltaic efficiency and ligand-protein interactions. The compounds exhibited good light harvesting efficiency and free energy of electron injection, suggesting their utility in dye-sensitized solar cells (DSSCs). Additionally, molecular docking with Cyclooxygenase 1 (COX1) revealed compound MFBA had the best binding affinity, demonstrating their potential in both renewable energy and biological applications (Mary et al., 2020).
Synthesis and Biological Activities
Research by Gull et al. (2016) focused on synthesizing N-(6-arylbenzo[d]thiazol-2-yl)acetamides and evaluating their biological activities, including antioxidant, antibacterial, and urease inhibition. These compounds displayed moderate to significant activities, especially in urease inhibition, outperforming standard drugs. Molecular docking studies were also conducted to understand the mechanism of urease inhibition, highlighting the importance of H-bonding in enzyme inhibition (Gull et al., 2016).
Propriétés
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-2-(1,3-dioxoisoindol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClN3O3S/c18-9-5-6-12-13(7-9)25-17(19-12)20-14(22)8-21-15(23)10-3-1-2-4-11(10)16(21)24/h1-7H,8H2,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXNYKWDAALYKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=NC4=C(S3)C=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-chlorobenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloropyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride](/img/structure/B2668322.png)
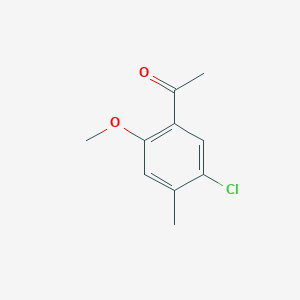
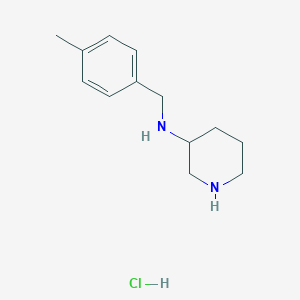
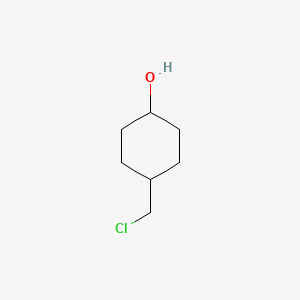
![Ethyl 2-[4-(1,3-benzodioxol-5-ylmethylamino)quinazolin-2-yl]sulfanylacetate](/img/structure/B2668328.png)
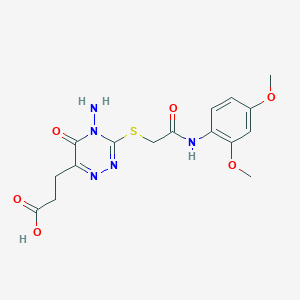
![N-[(2-chloro-4-fluorophenyl)methyl]-3-[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]propanamide](/img/structure/B2668330.png)
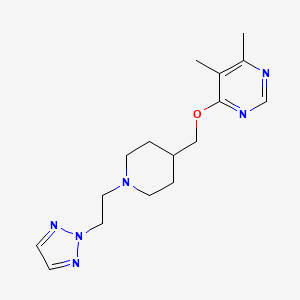
![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(3-methoxyphenyl)butanamide](/img/structure/B2668335.png)
![8-[(4-Chlorophenyl)sulfonyl]-2-(methylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2668336.png)
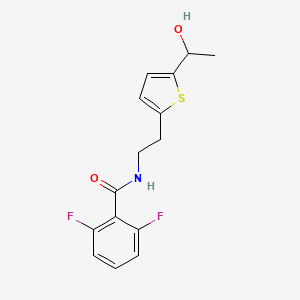
![2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]propanamide](/img/structure/B2668338.png)

